molecular formula C22H26N2O4 B1200898 Cabucine CAS No. 16812-97-8

Cabucine

Cat. No. B1200898
CAS RN: 16812-97-8
M. Wt: 382.5 g/mol
InChI Key: DTDADHMBRZKXSC-IEGSVRCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cabucine is a yohimban alkaloid.

Scientific Research Applications

  • Crystal Structures of Aromatic Hydroxylases in Angucycline Biosynthesis

    Angucyclines, a group of aromatic polyketides produced in Streptomycetes, undergo complex enzymatic biosynthetic pathways. The study reports on the structures of PgaE and CabE, two homo-dimeric FAD and NADPH dependent aromatic hydroxylases involved in the early steps of angucycline core modification. These enzymes, which belong to the para-hydroxybenzoate hydroxylase fold family, differ significantly in their active sites compared to other aromatic hydroxylases, hinting at a complex mechanism involving dynamic rearrangements during substrate binding and catalysis (Koskiniemi et al., 2007).

  • Artificial Reconstruction of Cryptic Angucycline Antibiotic Biosynthetic Pathways

    This study focuses on the reconstruction of biosynthetic pathways for angucycline-type aromatic polyketides. It explores the genetic potential of Streptomyces bacteria, with an emphasis on two gene clusters, pga and cab, which contain genes involved in angucycline modification. The research demonstrates how inactive or cryptic genes in native hosts can be utilized in biosynthetic processes to generate new compounds, potentially opening up avenues for novel drug discovery (Palmu et al., 2007).

  • NanoLuc A Small Luciferase in Bioluminescence Research

    This review highlights the discovery and application of NanoLuc (NLuc), a small, highly stable, and bright bioluminescent protein. NLuc and its substrate offer significant advantages in sensitivity and stability over traditional systems like Firefly and Renilla luciferases. Its potential applications span across various biomedical fields, including molecular imaging and disease detection (England et al., 2016).

properties

CAS RN

16812-97-8

Product Name

Cabucine

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

methyl (1S,15R,16S,20S)-7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate

InChI

InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-14-16-8-13(26-2)4-5-19(16)23-21(14)20(24)9-15(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,15,17,20,23H,6-7,9-10H2,1-3H3/t12-,15-,17+,20-/m0/s1

InChI Key

DTDADHMBRZKXSC-IEGSVRCHSA-N

Isomeric SMILES

C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=C4C=C(C=C5)OC

SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=C(C=C5)OC

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=C(C=C5)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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